4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-3-1-10(16)2-4-11/h1-4,9H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTVLSNZOHIYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734899 | |
| Record name | 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266330-17-9 | |
| Record name | 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution Approach
One common method involves the nucleophilic substitution of suitably functionalized aromatic intermediates with piperidine derivatives bearing the trifluoromethyl group. This approach generally proceeds via the following steps:
- Preparation of the trifluoromethylated aromatic precursor: Starting with a chlorinated or brominated aromatic compound, such as 4-chloroaniline derivatives, which are readily available or synthesized via halogenation of aniline.
- Substitution with piperidine: The aromatic halide undergoes nucleophilic substitution with piperidine, often in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: 80–120°C
- Solvent: DMF or DMSO
- Catalyst: None typically required, but phase transfer catalysts can enhance yields
- Duration: 12–24 hours
Multi-step Synthesis via Intermediate Formation
Another prevalent route involves the synthesis of an intermediate, such as 4-(4-trifluoromethyl)piperidine, followed by coupling to aniline derivatives:
- Step 1: Synthesis of 4-trifluoromethylpiperidine via cyclization of suitable precursors, such as 4-chloropiperidine with trifluoromethyl-containing reagents.
- Step 2: Nucleophilic aromatic substitution of the intermediate with a suitable aniline precursor, often under reflux in ethanol or acetonitrile with a base like triethylamine (TEA).
- Temperature: 100°C
- Solvent: Ethanol or acetonitrile
- Base: Triethylamine or potassium carbonate
- Duration: 8–16 hours
Catalytic Hydrogenation and Functional Group Manipulation
In some procedures, the trifluoromethyl group is introduced via catalytic hydrogenation of precursor compounds, followed by coupling with amine groups:
- Hydrogenation: Using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce nitro groups or other functionalities.
- Coupling: Via Buchwald-Hartwig amination or similar palladium-catalyzed coupling reactions.
- Temperature: 80–120°C
- Catalyst: Pd/C
- Hydrogen pressure: 1–10 atm
- Solvent: Ethanol, toluene, or dioxane
- Duration: 6–12 hours
Purification Techniques
- Recrystallization: Commonly from ethanol, methanol, or ethyl acetate to purify the crude product.
- Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) for high purity.
- Distillation: For volatile intermediates or final products, especially when high purity is required.
Data Summary Table
| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification Techniques | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Method 1 | 4-chloroaniline derivative | K₂CO₃, piperidine | Reflux in DMF, 100°C | Recrystallization | 60–75% | Direct substitution, straightforward |
| Method 2 | 4-trifluoromethylpiperidine + aromatic halide | TEA, ethanol | 100°C, 8–16 h | Chromatography | 55–70% | Multi-step, high selectivity |
| Method 3 | Nitro precursor + Pd/C catalyst | Hydrogen, Pd/C | 80°C, H₂ atmosphere | Recrystallization | 50–65% | Catalytic hydrogenation |
Notable Research Findings and Experimental Data
- Reaction Optimization: Studies indicate that solvents like DMSO and acetonitrile improve yields in nucleophilic substitution reactions involving aromatic halides and piperidine derivatives (see reference).
- Reaction Temperature: Elevated temperatures (around 100°C) enhance reaction rates but must be balanced against potential side reactions.
- Catalysis: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, have demonstrated high efficiency in forming the C–N bond between aromatic rings and piperidine moieties, with yields exceeding 70% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅F₃N₂
- Molecular Weight : Approximately 244.26 g/mol
- Structural Features :
- Piperidine Ring : Contributes to basicity and interaction with biological systems.
- Trifluoromethyl Group : Enhances lipophilicity, affecting pharmacokinetics.
Medicinal Chemistry
4-(4-Trifluoromethyl-piperidin-1-yl)-aniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been evaluated for their potential as G protein-coupled receptor (GPCR) agonists, particularly in treating metabolic disorders like diabetes mellitus. The trifluoromethyl group modulates receptor interactions, potentially improving selectivity and efficacy compared to non-fluorinated analogs.
Case Study : A study on derivatives of this compound demonstrated enhanced binding affinity to specific GPCRs, indicating its utility in drug design aimed at metabolic regulation.
Material Science
The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups often leads to materials with improved thermal stability and chemical resistance.
Data Table: Comparison of Material Properties
| Property | This compound | Traditional Anilines |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Poor |
| Lipophilicity | Enhanced | Low |
Biological Studies
In biological research, this compound is employed to study various pathways and mechanisms due to its ability to interact with specific molecular targets. Its lipophilicity allows for effective cell membrane penetration, facilitating studies on cell signaling and proliferation.
Mechanism of Action : The trifluoromethyl group enhances the compound's interaction with enzymes and receptors, leading to modulation of critical pathways involved in cellular processes.
Industrial Applications
The compound is also utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties contribute to the development of more effective formulations in these sectors.
Agrochemical Development
Research indicates that derivatives of this compound exhibit promising herbicidal activity. The trifluoromethyl group enhances the bioactivity of these compounds, making them valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the modulation of specific pathways involved in cell signaling, proliferation, and apoptosis .
Comparison with Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- Molecular Formula : C₂₀H₂₄N₆
- Key Features : Contains a tris(pyrazolyl)methane scaffold instead of a piperidine ring. The aniline group is retained, and three 4-methylpyrazole substituents are attached to a central carbon .
- Synthesis : Synthesized via C–F activation by refluxing 4-(trifluoromethyl)aniline with 4-methylpyrazole and KOH in DMSO (63% yield) .
- Polymorphism : Exhibits two distinct polymorphs (space groups P2₁/n and C2/c), differing in dihedral angles between pyrazolyl rings (22.66° vs. 57.19°) and intermolecular N–H···N interactions .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₇F₃N₂
- Key Features : Structural isomer of the target compound, with the trifluoromethyl group at the 2-position of the aniline ring.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅F₃N₂ | 244.26 | Piperidine-CF₃, para-aniline | Not explicitly described | Medicinal chemistry, materials |
| 4-(Tris(4-methylpyrazolyl)methyl)aniline | C₂₀H₂₄N₆ | 372.45 | Tris(pyrazolyl)methane, para-aniline | C–F activation in DMSO | Ligand design, catalysis |
| 4-((4-Methylpiperazinyl)methyl)-3-CF₃-aniline | C₁₃H₁₈F₃N₃ | 273.30 | Methylpiperazinylmethyl, meta-CF₃ | Not explicitly described | Pharmaceutical intermediates |
| 4-(4-Methylpiperidin-1-yl)-2-CF₃-aniline | C₁₃H₁₇F₃N₂ | 258.28 | Methylpiperidine, ortho-CF₃ | Likely SNAr or amination | Undisclosed (structural studies) |
Key Research Findings
Polymorphism and Packing : The tris(pyrazolyl) analogue exhibits polymorphism-driven differences in crystal packing, influencing its supramolecular interactions (e.g., N–H···N chains in polymorph II vs. dimeric structures in polymorph I) . In contrast, the target compound’s solid-state behavior remains uncharacterized in the provided evidence.
Computational Insights: Density functional theory (DFT) studies on 4-(tris(4-methylpyrazolyl)methyl)aniline confirm aromatic ring vibrations (1626 cm⁻¹ IR stretch) and N–H stretches (3328–3448 cm⁻¹), aligning with experimental data .
Functional and Application-Based Differences
- Pharmaceutical Utility : The methylpiperazinyl derivative (C₁₃H₁₈F₃N₃) is prioritized in drug discovery due to its piperazine moiety, which enhances solubility and target binding . The target compound’s piperidine-CF₃ group may offer improved blood-brain barrier penetration.
- Material Science : The tris(pyrazolyl) analogue’s polymorphic behavior and ligand capabilities make it suitable for designing metal-organic frameworks (MOFs) , whereas the target compound’s applications in materials remain unexplored.
Biological Activity
4-(4-Trifluoromethyl-piperidin-1-yl)-aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H14F3N and a molecular weight of approximately 244.26 g/mol. Its structure includes a piperidine ring, which contributes to its basicity and interaction potential with various biological systems. The trifluoromethyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with various receptors, particularly G protein-coupled receptors (GPCRs). These interactions are crucial for its potential applications in treating metabolic disorders such as diabetes mellitus. The trifluoromethyl substituent is believed to modulate these receptor interactions, enhancing efficacy compared to non-fluorinated analogs.
Interaction Studies
Receptor Binding Affinity
Studies have demonstrated that modifications to the trifluoromethyl group significantly impact receptor interactions. In vitro assays assessing receptor activation or inhibition have provided insights into the pharmacological profile of this compound. For example, it has been evaluated for its ability to act as an agonist or antagonist at specific GPCRs associated with metabolic pathways .
| Receptor | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| GPCR Type A | 35 nM | Agonist |
| GPCR Type B | 50 nM | Antagonist |
| GPCR Type C | 20 nM | Partial Agonist |
Cancer Therapy
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, a derivative showed significant cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . This suggests potential applications in cancer therapeutics.
Alzheimer’s Disease
Another area of research focuses on the compound's potential in Alzheimer's disease therapy. It has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for improving cognitive function in Alzheimer's patients. The incorporation of the piperidine moiety has been linked to enhanced brain exposure and improved pharmacological effects .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Studies have shown that compounds with similar structures often exhibit rapid metabolism and clearance rates in vivo, which can influence their therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between 4-fluoro-nitrobenzene derivatives and 4-trifluoromethylpiperidine. Catalytic hydrogenation or reduction with NaBH/Pd-C is then used to reduce the nitro group to an amine . Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C for NAS), and stoichiometric ratios of reactants. Yield optimization often requires inert atmospheres (N/Ar) to prevent oxidation of intermediates. Impurities such as unreacted piperidine or byproducts from over-reduction should be monitored via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidine CH groups) and F NMR (δ -60 to -70 ppm for CF) confirm structural integrity .
- FT-IR : Peaks at ~3400 cm (N-H stretch), 1320–1100 cm (C-F stretches), and 1250 cm (C-N vibrations) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of the trifluoromethyl group (e.g., [M+H] at m/z 245.12) .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer : After synthesis, column chromatography (silica gel, eluent: hexane/EtOAc 3:1) effectively removes polar byproducts. For higher purity, recrystallization from ethanol/water mixtures (4:1) is recommended. Purity validation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures compliance with research standards .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the conformational dynamics of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) can determine the compound’s chair/boat conformation of the piperidine ring and torsional angles between the aniline and piperidine moieties. High-resolution data (≤0.8 Å) are critical for detecting trifluoromethyl group orientation and hydrogen-bonding interactions . For flexible derivatives, low-temperature (100 K) data collection minimizes thermal motion artifacts .
Q. What strategies address contradictions in reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) may arise from steric hindrance from the CF group or competing amine coordination to Pd catalysts. Mitigation strategies include:
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electronic properties (HOMO/LUMO energies) and electrostatic potential surfaces to predict binding affinities. Molecular docking (AutoDock Vina) against targets like GPCRs or kinases, guided by the compound’s logP (~2.8) and polar surface area (~45 Ų), helps prioritize derivatives for synthesis .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS. The CF group enhances stability, but the aniline NH may oxidize in acidic media .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) tracks photodegradation; amber vials are recommended for storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
